N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide (CAS: 70890-58-3) is a substituted acetamide derivative characterized by a benzoyl group at the 2-position and a bromine atom at the 4-position of the phenyl ring, coupled with a 4-chlorophenoxyacetamide side chain.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c22-15-6-11-19(18(12-15)21(26)14-4-2-1-3-5-14)24-20(25)13-27-17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPODFJANBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One possible route could be:
Bromination: The selective bromination of the benzoylated phenyl ring.
Etherification: The formation of the chlorophenoxy group through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
Mechanistic Insight :
-
The electron-withdrawing benzoyl and bromine groups stabilize the intermediate tetrahedral structure during hydrolysis.
-
Basic hydrolysis proceeds faster due to hydroxide ion attack on the electrophilic carbonyl carbon.
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms participate in substitution reactions under specific conditions.
Key Observations :
-
Bromine at the para position on the benzoyl ring is more reactive in cross-coupling reactions than the meta-chlorine on the phenoxy group .
-
Steric hindrance from the benzoyl group limits substitution at the 2-position.
Reduction Reactions
The acetamide and ketone functionalities can be reduced to amines and alcohols, respectively.
| Reaction Type | Reagents/Conditions | Products | Reference Analogs |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, Δ | N-(2-benzyl-4-bromophenyl)-2-(4-chlorophenoxy)ethylamine | |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol derivative |
Notable Challenges :
-
Over-reduction of the benzoyl group to a methylene bridge may occur with excess LiAlH₄.
Oxidation Reactions
The phenoxy group and acetamide nitrogen are susceptible to oxidation.
| Reaction Type | Reagents/Conditions | Products | Reference Analogs |
|---|---|---|---|
| Phenoxy Oxidation | KMnO₄, H₂SO₄ | Quinone derivative | |
| N-Oxidation | mCPBA, CH₂Cl₂ | N-oxide acetamide |
Structural Impact :
-
Oxidation of the phenoxy group disrupts conjugation, reducing electron-withdrawing effects on the aromatic ring.
Condensation and Cyclization
The compound acts as a precursor in heterocyclic synthesis.
| Reaction Type | Reagents/Conditions | Products | Reference Analogs |
|---|---|---|---|
| Cyclocondensation | POCl₃, DMF (Vilsmeier-Haack) | Quinazolinone derivatives | |
| Amide Coupling | EDC/HOBt, R-NH₂ | Bis-amide analogs |
Applications :
-
Quinazolinone derivatives exhibit antimicrobial activity, as demonstrated in structurally related benzamides .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of phenoxy acetamides, including N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide, exhibit efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified several analogues with potent activity against this parasite, suggesting that structural modifications can significantly enhance biological activity .
Table 1: Antiparasitic Efficacy of Related Compounds
Inhibition of Osteoclastogenesis
Another significant application is in the regulation of bone resorption. A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated strong inhibitory effects on osteoclastogenesis in vitro and prevented ovariectomy-induced bone loss in vivo. This suggests potential applications in treating osteoporosis and other bone-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including acylation and coupling processes. Key analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to ensure product purity and characterize the compound's properties.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Acylation | Reaction with benzoyl chloride | Solvent: Dichloromethane |
| Coupling | Reaction with chlorophenol | Temperature: Controlled |
| Purification | HPLC | Method: Gradient elution |
Case Study 1: Antiparasitic Screening
In a phenotypic screening study, a library of compounds was evaluated for antiparasitic activity against Trypanosoma brucei. The results highlighted the potential of this compound as a lead candidate for further development due to its favorable drug-like properties and efficacy in biological assays .
Case Study 2: Osteoclast Regulation
A study investigating the effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide on osteoclastogenesis revealed that this compound significantly altered the expression of osteoclast-specific marker genes and inhibited bone resorption activity. This research underscores the potential therapeutic applications of related compounds in managing osteoporosis .
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used in medicine, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent patterns on the phenyl rings and acetamide side chains. Key examples include:
- Electron-Withdrawing Groups: The nitro group in N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide may improve metabolic stability but could reduce bioavailability due to increased polarity .
- Heterocyclic Modifications : Benzothiazole-containing analogues (e.g., compound 3.1.3) exhibit superior antitumor activity, likely due to enhanced DNA intercalation or kinase inhibition .
Pharmacological Activity
- For example, compounds with morpholinyl or piperidinyl substituents (e.g., 38–40 in ) demonstrated IC50 values of 2–5 µM against HCT-116 and MCF-7 cell lines . The absence of such heterocycles in the title compound may limit its potency.
- Enzyme Inhibition : Derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () inhibit 17β-hydroxysteroid dehydrogenase, suggesting that halogenated acetamides may target steroidogenic pathways .
Physicochemical Properties
- Lipophilicity: The bromine and chlorophenoxy groups in the title compound enhance logP (~3.5 estimated), favoring membrane permeability. In contrast, carbamoyl derivatives (e.g., 1b) exhibit lower logP (~2.8) due to polar carbamoyl groups .
- Steric Effects : The bulky benzoyl group in the title compound may hinder binding to flat enzymatic pockets compared to smaller substituents like methoxy (e.g., compound Y509-7484 in ) .
Key Research Findings and Trends
Side-Chain Flexibility: Rigid phenoxyacetamide chains (as in the title compound) may limit conformational adaptability compared to more flexible thioacetamide derivatives () .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and bone health. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H17BrClNO3
- Molecular Weight : 436.73 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various biochemical pathways, impacting cellular processes such as apoptosis, cell proliferation, and differentiation.
Potential Targets
- Osteoclasts : Research indicates that similar compounds can inhibit osteoclastogenesis, thereby preventing bone loss. This suggests a possible application in treating osteolytic disorders .
- Cancer Cells : The compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines, potentially through the modulation of Bcl-2 family proteins and other apoptotic pathways .
Anticancer Activity
Studies have shown that compounds structurally related to this compound display significant cytotoxic effects against various cancer cell lines. For instance, similar derivatives have demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
Osteoclast Inhibition
Research focusing on the inhibition of osteoclasts has revealed that related compounds can significantly alter mRNA expression levels of osteoclast-specific markers, leading to reduced bone resorption activity. This effect was observed both in vitro and in vivo, indicating a strong potential for therapeutic applications in osteoporosis and other bone-related diseases .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide?
The compound is typically synthesized via a coupling reaction between 4-chlorophenoxyacetic acid and 2-amino-4-bromobenzophenone using carbodiimide reagents (e.g., EDCl) in dichloromethane. Reaction progress is monitored via TLC, and purification involves column chromatography. Key intermediates, such as the activated ester, are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons, amide linkages, and substituent positions. Fourier-transform infrared (FTIR) spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (MS) provides molecular weight confirmation. For crystallographic validation, single-crystal X-ray diffraction is recommended .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs). Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and hydrogen-bonding networks. For example, the 4-bromophenyl and 4-chlorophenoxy groups exhibit dihedral angles of ~66.4°, influencing molecular packing. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, which can be correlated with solubility and stability profiles .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in MIC or IC₅₀ values may arise from assay conditions (e.g., pH, serum content). Methodological standardization, such as using identical cell lines (ATCC-validated) and controls, is critical. Computational docking studies (e.g., AutoDock Vina) can identify binding affinity variations to targets like E. coli DNA gyrase or human topoisomerase IIα .
Q. How does substituent variation (e.g., Br vs. Cl) impact reactivity and bioactivity?
Bromine’s higher electronegativity and steric bulk compared to chlorine enhance electrophilic substitution rates in aryl rings. In enzyme inhibition assays, bromine substituents increase hydrophobic interactions with binding pockets (e.g., cytochrome P450), while chlorine improves metabolic stability. Comparative SAR studies using analogs (e.g., 4-fluoro derivatives) are recommended .
Methodological Guidance
Q. What optimization strategies improve synthetic yields?
- Use anhydrous conditions and molecular sieves to suppress hydrolysis of intermediates.
- Replace EDCl with DCC (dicyclohexylcarbodiimide) for higher coupling efficiency in polar aprotic solvents (e.g., DMF).
- Monitor reaction progress via ¹H NMR to detect unreacted starting materials .
Q. How are enzyme inhibition mechanisms validated experimentally?
- Kinetic assays : Measure initial reaction rates (UV-Vis spectroscopy) with varying substrate concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.
- Fluorescence quenching : Assess conformational changes in enzymes (e.g., tryptophan residue environments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
